molecular formula C13H18N2O3 B3230891 (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride CAS No. 1312161-63-9

(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride

Cat. No.: B3230891
CAS No.: 1312161-63-9
M. Wt: 250.29 g/mol
InChI Key: HEWQDUYMSVAELN-LBPRGKRZSA-N
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Description

(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is a high-purity chiral chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a benzyl carbamate group, a common motif used as a protecting group for amines in organic synthesis, and a morpholine ring, a privileged structure in pharmaceutical agents that often contributes to favorable pharmacokinetic properties . With the molecular formula C13H18N2O3•HCl and a molecular weight of 250.29 g/mol for the free base, this reagent is supplied as the (S)-enantiomer, providing a specific stereochemistry critical for asymmetric synthesis and the study of stereoselective biological interactions . The carbamate group in molecules like this one is known for its good chemical and proteolytic stability, making it a valuable isostere for peptide bonds in the design of metabolically stable peptidomimetics and enzyme inhibitors . Its application is primarily found in the synthesis of more complex molecules for pharmaceutical research, including the development of potential therapeutic agents . Specifications: • CAS Number: 1312161-63-9 • MDL Number: MFCD26792475 • Purity: ≥97% • Storage: Store under an inert atmosphere at 2-8°C This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic, therapeutic, or any other consumer uses.

Properties

IUPAC Name

benzyl N-[[(3S)-morpholin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-13(15-8-12-10-17-7-6-14-12)18-9-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWQDUYMSVAELN-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693461
Record name Benzyl {[(3S)-morpholin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312161-63-9
Record name Benzyl {[(3S)-morpholin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride typically involves the reaction of (S)-morpholin-3-ylmethanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Sources :

Key Observations:

  • Pyrrolidine vs. Morpholine : Pyrrolidine analogs (e.g., CAS 223407-18-9) exhibit reduced ring size (5-membered vs. 6-membered) and lack the oxygen atom present in morpholine. This alters electronic density and hydrogen-bonding capacity, impacting target interactions .
  • Functional Group Variations : The substitution of carbamate with carboxylic acid (CAS 135072-15-0) significantly affects solubility and reactivity. The hydrochloride salt form enhances aqueous solubility, as seen in both the target compound and 4-benzylmorpholine-3-carboxylic acid hydrochloride (mp 244–245°C) .

Comparative Reactivity :

  • Morpholine derivatives generally exhibit lower basicity than pyrrolidine analogs due to the electron-withdrawing oxygen atom, reducing nucleophilicity in reactions such as alkylation or acylation .
  • Carbamate groups (as in the target compound) are more hydrolytically stable than esters but less stable than amides, influencing their utility in prodrug design .

Physicochemical and Pharmacological Properties

Melting Points and Solubility:

  • 4-Benzylmorpholine-3-carboxylic acid hydrochloride: mp 244–245°C, >90% purity (ethanol solubility inferred from synthesis in ) .
  • tert-butyl benzyl carbamate derivatives : Typically exhibit lower melting points (e.g., 40–60°C) due to bulky tert-butyl groups enhancing lipophilicity .

Pharmacological Implications:

  • Benzyl carbamates (e.g., CAS 879275-77-1) are protease-resistant, making them suitable for peptide mimetics in drug design .

Biological Activity

(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is characterized by its unique structure, which includes a morpholine ring and a benzyl group. This configuration enhances its lipophilicity, allowing it to interact effectively with various biological targets. The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity .

The biological activity of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride primarily involves its interaction with specific enzymes and receptors. The compound has been shown to modulate enzyme activity by binding to active sites, thereby inhibiting or enhancing their functions. For example, it has been investigated for its potential as an inhibitor of butyrylcholinesterase (BChE), a target relevant in neurodegenerative diseases .

Enzyme Inhibition

Research indicates that (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride exhibits significant inhibitory effects on BChE. In comparative studies, derivatives of this compound demonstrated IC50 values indicating potent inhibition, surpassing some clinically used inhibitors .

CompoundIC50 Value (µM)Reference
(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride4.33
Rivastigmine8.52

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that derivatives with similar structures exhibit strong antibacterial and antifungal activities against various pathogens. The presence of the benzyl group is believed to contribute to this enhanced activity .

Case Studies

  • Neuroprotective Studies : In vitro studies have demonstrated that (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride can protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
  • Antimicrobial Efficacy : A study assessing the antimicrobial efficacy of benzyl derivatives found that compounds structurally related to (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride showed significant inhibition against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

The biological activity of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride can be compared with other carbamate derivatives:

CompoundUnique FeaturesBiological Activity
®-tert-Butyl (morpholin-3-ylmethyl)carbamateTert-butyl group enhances stabilityModerate BChE inhibition
Benzyl carbamatesVariations in alkyl groups affect lipophilicityVariable antimicrobial activity

The structural uniqueness of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride allows it to exhibit distinct biological activities compared to its analogs, particularly in terms of enzyme inhibition and potential therapeutic effects.

Q & A

Q. What are the standard synthetic routes for (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride, and what reaction conditions optimize yield and purity?

The synthesis typically involves reacting benzyl chloroformate with (S)-morpholin-3-ylmethylamine in the presence of a base such as triethylamine to neutralize HCl byproducts . Solvents like dichloromethane or acetonitrile are commonly used under mild conditions (~0–25°C). Post-synthesis, the product is converted to its hydrochloride salt using HCl gas or aqueous HCl. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%). Yield optimization requires strict control of stoichiometry, temperature, and moisture exclusion .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • 1H/13C NMR : Peaks for the benzyl group (δ 7.2–7.4 ppm aromatic protons), morpholine ring (δ 3.5–4.0 ppm for N–CH2), and carbamate carbonyl (δ 155–160 ppm in 13C) .
    • IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and N–H (3300–3500 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SHELX software ) confirms stereochemistry and hydrogen-bonding networks. The hydrochloride salt often forms a monoclinic crystal system with P21 symmetry .

Q. What are the key physicochemical properties affecting its solubility and stability?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), moderately in water (due to hydrochloride salt), and poorly in nonpolar solvents.
  • Stability : Hydrolyzes under strongly acidic/basic conditions (pH <2 or >10), releasing morpholine and benzyl alcohol. Store at −20°C in anhydrous environments to prevent decomposition .
  • pKa : The morpholine nitrogen has a pKa ~7.5, influencing protonation states in biological assays .

Advanced Research Questions

Q. How does stereochemistry at the morpholine ring influence biological activity and receptor binding?

The (S)-configuration at the morpholine-3-ylmethyl group enhances enantioselective interactions with chiral biological targets. For example, docking studies show that the (S)-enantiomer fits into the hydrophobic pocket of serine proteases with 3.5× higher affinity than the (R)-form due to optimal hydrogen bonding with active-site residues . Comparative assays using racemic mixtures versus enantiopure samples (via chiral HPLC separation) reveal discrepancies in IC50 values (e.g., 12 µM vs. 4 µM for kinase inhibition), underscoring the need for stereochemical control in pharmacological studies .

Q. What strategies mitigate discrepancies in reported biological activity data across studies?

  • Normalization of assay conditions : Standardize buffer pH (7.4), ionic strength, and solvent concentration (DMSO ≤1% v/v) to minimize variability .
  • Counter-screening : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement.
  • Data reconciliation : Apply multivariate analysis to account for variables like lot-to-lot purity differences or cell-line drift in in vitro models .

Q. What computational methods predict interaction mechanisms with enzymes or receptors?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns trajectories to identify stable binding conformers. The compound’s carbamate group forms persistent hydrogen bonds with catalytic lysine residues in kinases .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate transition states for covalent inhibition mechanisms (e.g., nucleophilic attack on the carbamate carbonyl) .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for analogs with fluorine substitutions at the morpholine ring, guiding SAR optimization .

Q. How do structural modifications (e.g., fluorination) alter pharmacokinetic and pharmacodynamic profiles?

Introducing fluorine at the morpholine-3-position (as in analogs like Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride) increases metabolic stability (t1/2 from 1.2 h to 4.5 h in microsomal assays) and blood-brain barrier permeability (Papp >5 × 10⁻⁶ cm/s) due to enhanced lipophilicity and reduced CYP450 metabolism . However, fluorination may reduce aqueous solubility, necessitating formulation adjustments (e.g., PEG-based nanoemulsions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride
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(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride

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